SHPT is a common complication in CKD patients where the parathyroid glands overproduce parathyroid hormone (PTH) due to low blood calcium levels. Etelcalcetide acts as a calcimimetic drug, mimicking the effects of calcium by binding to the calcium-sensing receptor (CaSR) in the parathyroid gland. This binding suppresses PTH secretion, potentially regulating calcium homeostasis and improving bone health in CKD patients [].
Phase 2 clinical trials have shown promising results with etelcalcetide effectively reducing PTH levels compared to placebo in patients with CKD and SHPT []. Further research is ongoing to determine its long-term efficacy and safety in this patient population.
While research is primarily focused on CKD-SHPT, etelcalcetide's mechanism of action suggests broader therapeutic potential. Studies are exploring its use in:
Etelcalcetide hydrochloride is a synthetic peptide and a calcimimetic agent primarily used for treating secondary hyperparathyroidism in patients with chronic kidney disease undergoing hemodialysis. Approved in February 2017 under the trade name Parsabiv, it acts by allosterically modulating the calcium-sensing receptor, leading to decreased parathyroid hormone secretion and serum calcium levels .
The chemical formula for etelcalcetide hydrochloride is C₃₈H₇₄ClN₂₁O₁₀S₂, with a molecular weight of approximately 1084.72 g/mol. Its structure features a disulfide bond between two cysteine residues, linking various amino acid sequences that contribute to its biological activity .
Etelcalcetide hydrochloride binds directly to the CaSR in the parathyroid gland, mimicking the effect of calcium []. This activation suppresses the release of PTH, the hormone responsible for regulating calcium levels in the blood. By lowering PTH levels, Etelcalcetide helps maintain calcium homeostasis in patients with SHPT [].
Etelcalcetide undergoes reversible disulfide exchange reactions primarily with endogenous thiols in the bloodstream, forming conjugates with serum albumin. This biotransformation is significant as it increases the molecular size of etelcalcetide, affecting its pharmacokinetics and prolonging its half-life, which ranges from 3 to 4 days . The drug is not metabolized by cytochrome P450 enzymes, indicating a unique metabolic pathway compared to many other pharmaceuticals .
As a calcimimetic, etelcalcetide enhances the sensitivity of the calcium-sensing receptor to extracellular calcium levels. This mechanism leads to reduced secretion of parathyroid hormone and lower serum calcium concentrations, making it effective in managing secondary hyperparathyroidism . Clinical studies have shown that etelcalcetide can significantly decrease parathyroid hormone levels and improve calcium homeostasis in patients on hemodialysis .
The synthesis of etelcalcetide hydrochloride involves several steps:
These methods yield a product that meets pharmaceutical standards for efficacy and safety .
Etelcalcetide hydrochloride is primarily indicated for:
Etelcalcetide has been studied for its interactions with various medications and physiological conditions:
Adverse effects primarily include hypocalcemia and related symptoms such as muscle spasms and seizures, particularly in predisposed individuals .
Etelcalcetide hydrochloride shares similarities with several other calcimimetic agents. Here are some notable comparisons:
Compound Name | Mechanism of Action | Unique Features |
---|---|---|
Cinacalcet | Calcimimetic that increases sensitivity to calcium-sensing receptors | Oral administration; longer history of use |
Abaloparatide | Parathyroid hormone analog | Promotes bone formation; different therapeutic use |
Calcitriol | Active form of vitamin D | Directly increases intestinal absorption of calcium |
Uniqueness of Etelcalcetide: